molecular formula C23H25N3O2 B14297716 4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) CAS No. 112518-27-1

4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)

Cat. No.: B14297716
CAS No.: 112518-27-1
M. Wt: 375.5 g/mol
InChI Key: ADMMMJNWZIPBQM-UHFFFAOYSA-N
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Description

4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is an organic compound with the molecular formula C23H25N3O2. It is a derivative of N,N-dimethylaniline, where two N,N-dimethylaniline units are connected via a methylene bridge to a nitrophenyl group. This compound is known for its applications in dye manufacturing and as an analytical reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) typically involves the condensation of N,N-dimethylaniline with a nitrobenzaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the nitro group and the methylene bridge connecting two N,N-dimethylaniline units. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in dye manufacturing and as an analytical reagent .

Properties

CAS No.

112518-27-1

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]-nitro-phenylmethyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H25N3O2/c1-24(2)21-14-10-19(11-15-21)23(26(27)28,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17H,1-4H3

InChI Key

ADMMMJNWZIPBQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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